molecular formula C17H17N5O B14908530 6-ethoxy-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-ethoxy-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14908530
M. Wt: 307.35 g/mol
InChI Key: QNDDJVUGHABLOH-UHFFFAOYSA-N
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Description

6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of 1,3,5-triazines consists of a six-membered ring with three nitrogen atoms at positions 1, 3, and 5, and three carbon atoms at positions 2, 4, and 6. The specific compound has ethoxy and diphenyl groups attached to the triazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethoxy or diphenyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents at positions 2, 4, and 6, leading to variations in their chemical properties and applications.

    6-chloro-N,N’-diphenyl-1,3,5-triazine-2,4-diamine: This compound has a chloro group instead of an ethoxy group, which can influence its reactivity and biological activity.

    2,4-diamino-6-phenyl-1,3,5-triazine:

The uniqueness of 6-ethoxy-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its specific substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

6-ethoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H17N5O/c1-2-23-17-21-15(18-13-9-5-3-6-10-13)20-16(22-17)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,18,19,20,21,22)

InChI Key

QNDDJVUGHABLOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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